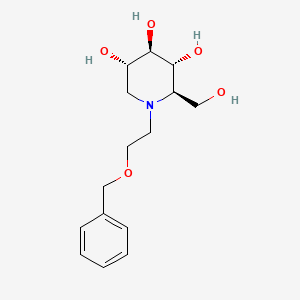

(2R,3R,4R,5S)-1-(2-(Benzyloxy)ethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound (2R,3R,4R,5S)-1-(2-(Benzyloxy)ethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol is a complex organic molecule featuring a piperidine ring substituted with multiple hydroxyl groups and a benzyloxyethyl side chain

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as piperidine derivatives and benzyl alcohol.

Stepwise Synthesis:

Reaction Conditions: These steps often require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of catalysts or reagents like sodium hydride or potassium carbonate.

Industrial Production Methods

In an industrial setting, the synthesis of (2R,3R,4R,5S)-1-(2-(Benzyloxy)ethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol would be scaled up using batch or continuous flow processes. Optimization of reaction conditions, such as solvent choice and reaction time, is crucial to maximize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, to form aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the benzyloxy group, potentially converting it to a hydroxyl group.

Substitution: The benzyloxyethyl side chain can be modified through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

Reduction: Conversion to hydroxyl-substituted piperidine derivatives.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Catalysis: It can be used as a ligand in catalytic reactions due to its multiple functional groups.

Biology

Enzyme Inhibition: Potential use as an inhibitor for enzymes that interact with piperidine derivatives.

Drug Development: Exploration as a scaffold for developing new pharmaceuticals.

Medicine

Therapeutic Agents: Investigation into its potential as a therapeutic agent for diseases involving piperidine derivatives.

Diagnostic Tools: Use in the development of diagnostic agents due to its unique structure.

Industry

Material Science: Application in the synthesis of novel materials with specific properties.

Chemical Manufacturing: Use as a building block in the production of various chemicals.

Mecanismo De Acción

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and benzyloxyethyl side chain play crucial roles in binding to these targets, influencing biological pathways and chemical reactions.

Comparación Con Compuestos Similares

Similar Compounds

(2R,3R,4R,5S)-1-(2-(Methoxy)ethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol: Similar structure but with a methoxy group instead of a benzyloxy group.

(2R,3R,4R,5S)-1-(2-(Ethoxy)ethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol: Features an ethoxy group, leading to different chemical properties.

Uniqueness

The presence of the benzyloxy group in (2R,3R,4R,5S)-1-(2-(Benzyloxy)ethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol imparts unique chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for research and industrial applications.

Actividad Biológica

The compound (2R,3R,4R,5S)-1-(2-(benzyloxy)ethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol is a piperidine derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound by reviewing available literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C₁₅H₃₁NO₄, with a molecular weight of approximately 289.41 g/mol. The compound features a piperidine ring substituted with hydroxymethyl and benzyloxy groups, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₃₁NO₄ |

| Molecular Weight | 289.41 g/mol |

| Boiling Point | Not Available |

| Solubility | High |

Antidiabetic Properties

One of the most notable biological activities associated with this compound is its potential as an antidiabetic agent. Research indicates that this compound may inhibit α-glucosidase activity, which is crucial in delaying carbohydrate absorption and managing postprandial blood glucose levels. For instance, studies have shown that similar piperidine derivatives exhibit significant inhibition of α-glucosidase, suggesting that our compound may possess similar properties .

Antimicrobial Activity

Preliminary data suggest that this compound may also possess antimicrobial properties. Research into structurally similar compounds has indicated effectiveness against various bacterial strains. This activity is likely due to the compound's ability to disrupt bacterial cell wall synthesis or function .

Case Studies and Research Findings

- α-Glucosidase Inhibition : A study conducted on structurally related compounds demonstrated significant inhibition of α-glucosidase activity. The results indicated that modifications to the piperidine ring could enhance inhibitory potency .

- Neuroprotective Mechanisms : In vitro studies have shown that certain piperidine derivatives can reduce neuronal cell death induced by oxidative stress. These findings suggest potential applications in treating conditions like Alzheimer's disease .

- Antimicrobial Efficacy : A comparative analysis of various benzyloxy-substituted piperidines revealed promising antimicrobial activity against Gram-positive bacteria. The study highlighted the need for further exploration into the structure-activity relationship of these compounds .

Propiedades

IUPAC Name |

(2R,3R,4R,5S)-2-(hydroxymethyl)-1-(2-phenylmethoxyethyl)piperidine-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO5/c17-9-12-14(19)15(20)13(18)8-16(12)6-7-21-10-11-4-2-1-3-5-11/h1-5,12-15,17-20H,6-10H2/t12-,13+,14-,15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKHOHXBNNLDFIX-LXTVHRRPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(N1CCOCC2=CC=CC=C2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@H](N1CCOCC2=CC=CC=C2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.